molecular formula C10H18 B14609119 2,2-Dimethylbicyclo[2.2.2]octane CAS No. 60034-15-3

2,2-Dimethylbicyclo[2.2.2]octane

Cat. No.: B14609119
CAS No.: 60034-15-3
M. Wt: 138.25 g/mol
InChI Key: LVLCIUJKFZLOKS-UHFFFAOYSA-N
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Description

2,2-Dimethylbicyclo[2.2.2]octane is a bicyclic hydrocarbon with a unique structure that consists of a bicyclo[2.2.2]octane framework with two methyl groups attached to the second carbon atom. This compound is part of a larger class of bicyclic compounds that are known for their rigidity and strain-free systems, making them interesting targets for various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethylbicyclo[2.2.2]octane can be achieved through several methods, including the Diels-Alder reaction and ring-closing metathesis. One common approach involves the Diels-Alder reaction between a suitable diene and a dienophile, followed by ring-closing metathesis to form the bicyclic structure . The reaction conditions typically involve the use of a catalyst such as Grubbs’ catalyst and are carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale Diels-Alder reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylbicyclo[2.2.2]octane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Bromine (Br₂), chlorine (Cl₂)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced hydrocarbons

    Substitution: Halogenated derivatives

Mechanism of Action

The mechanism of action of 2,2-Dimethylbicyclo[2.2.2]octane in biological systems involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s rigid structure allows it to fit into hydrophobic pockets of proteins, thereby inhibiting their activity. For example, derivatives of this compound have been shown to inhibit topoisomerase II, an enzyme involved in DNA replication, by promoting DNA-interstrand cross-linking .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethylbicyclo[2.2.2]octane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two methyl groups on the second carbon atom enhances its hydrophobicity and stability, making it a valuable compound in various applications .

Properties

CAS No.

60034-15-3

Molecular Formula

C10H18

Molecular Weight

138.25 g/mol

IUPAC Name

2,2-dimethylbicyclo[2.2.2]octane

InChI

InChI=1S/C10H18/c1-10(2)7-8-3-5-9(10)6-4-8/h8-9H,3-7H2,1-2H3

InChI Key

LVLCIUJKFZLOKS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2CCC1CC2)C

Origin of Product

United States

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